molecular formula C15H14BrNO3S2 B2471059 ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 391224-24-1

ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2471059
CAS No.: 391224-24-1
M. Wt: 400.31
InChI Key: FRCHFGTUNADHSP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a 5-bromothiophene-2-carboxamido group and an ethyl ester moiety. Its molecular formula is C₁₅H₁₄BrNO₃S₂, with a molecular weight of 400.305 g/mol and a ChemSpider ID of 3614545 . This compound is of interest in medicinal chemistry due to structural similarities with mitofusin agonists, which modulate mitochondrial dynamics .

Properties

IUPAC Name

ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S2/c1-2-20-15(19)12-8-4-3-5-9(8)22-14(12)17-13(18)10-6-7-11(16)21-10/h6-7H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCHFGTUNADHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of thiophene derivatives followed by amide formation and esterification. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and coupling reagents such as dicyclohexylcarbodiimide (DCC) for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. Solvent selection, temperature control, and purification techniques like recrystallization and chromatography are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the cyclopenta[b]thiophene or related cores but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene 5-Bromothiophene-2-carboxamido, ethyl ester 400.305 Electron-withdrawing Br enhances electrophilicity; ester improves lipophilicity
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Biphenyl-4-ylcarbonyl, ethyl ester ~423.5 (estimated) Increased π-π stacking potential due to biphenyl; higher lipophilicity
2-(1H-Pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Cyclopenta[b]thiophene Pyrrole, carboxylic acid 245.29 Acidic group enables hydrogen bonding; reduced molecular weight vs. brominated analogue
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy-oxoethyl amino, ethyl ester 390.137 (HRMS-ESI) Hydroxyl group enhances solubility; tetrahydro core reduces ring strain

Key Observations :

  • Electronic Effects: The bromine atom in the target compound increases electrophilicity, making it more reactive in nucleophilic substitution compared to non-halogenated analogues like the biphenyl derivative .
  • Lipophilicity : The ethyl ester group in the target compound and its biphenyl analogue enhances membrane permeability relative to the carboxylic acid derivative .
Crystallographic and Database Insights
  • The Cambridge Structural Database (CSD) contains over 250,000 entries, enabling comparative analysis of packing motifs. For example, hydrogen-bonding patterns in cyclopenta[b]thiophene derivatives can be analyzed using graph-set notation to predict crystallization behavior .
  • SHELX software, widely used for crystal structure refinement, could elucidate differences in ring puckering between the target compound and its tetrahydrobenzo[b]thiophene analogue .

Biological Activity

Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antitumor properties and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure

The compound is characterized by a unique fused thiophene structure that contributes to its biological properties. The presence of bromine in the thiophene ring and the carboxylate group are significant for its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various thiophene derivatives, including those similar to this compound. The compound has been tested for its cytotoxic effects against several cancer cell lines.

  • In Vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 23.2 to 49.9 μM. In comparison, established chemotherapeutic agents like 5-fluorouracil (5-FU) showed similar or lower efficacy under certain conditions .
CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast Cancer)23.2 - 49.9
5-FluorouracilMCF-7Similar Efficacy

The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Other Biological Activities

Beyond antitumor effects, this compound has been investigated for additional biological activities:

  • Antibacterial Activity : Preliminary studies indicate promising antibacterial properties against strains such as Salmonella Typhi and E. coli. The minimum inhibitory concentration (MIC) values suggest significant antibacterial efficacy comparable to traditional antibiotics .
Bacterial StrainMIC (mg/mL)
Salmonella Typhi3.125
E. coliModerate

Case Studies

  • Breast Cancer Study : A study conducted on various thiophene derivatives demonstrated that those with structural similarities to this compound showed enhanced cytotoxicity in vitro. These findings support the potential use of this compound as a lead structure for developing new anticancer agents .
  • Antibacterial Evaluation : In a recent evaluation of thiophene derivatives for antibacterial activity, this compound was found to exhibit effective inhibition against multi-drug resistant strains of bacteria. This positions the compound as a candidate for further development in treating bacterial infections .

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Answer:
The synthesis typically involves multi-step reactions, including condensation (e.g., between cyclopenta[b]thiophene precursors and bromothiophene derivatives) and amide coupling under inert atmospheres . Key steps:

  • Reaction Monitoring: Thin-layer chromatography (TLC) to track intermediate formation .
  • Purification: Recrystallization (ethanol/isopropyl alcohol) or column chromatography for high purity .
  • Characterization: NMR (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to confirm functional groups (e.g., ester, amide) .

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Answer:

  • Core Techniques:
    • NMR: Assigns proton environments (e.g., cyclopenta[b]thiophene protons at δ 1.77–2.72 ppm) and confirms substituent positions .
    • X-ray Crystallography: Resolves 3D conformation (e.g., dihedral angles between thiophene rings) .
  • Advanced Methods:
    • High-Resolution MS (HRMS): Validates exact mass (<3 ppm error) .
    • HPLC-PDA: Assesses purity (>98%) and detects trace impurities .

Advanced: How can researchers design experiments to elucidate its pharmacological mechanism of action?

Answer:

  • Target Identification:
    • SPR (Surface Plasmon Resonance): Quantifies binding affinity to spliceosome components or nucleic acids, as suggested by interactions in related thiophene derivatives .
    • CRISPR-Cas9 Knockout Models: Validate target engagement (e.g., spliceosomal proteins) in cellular assays .
  • Pathway Analysis: RNA-seq or proteomics to identify downstream effects on gene expression .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Analog Synthesis: Modify substituents (e.g., replace bromine with chlorine or methyl groups) to assess impact on bioactivity .
  • Computational Modeling:
    • Docking Studies: Predict binding modes to targets (e.g., using AutoDock Vina) .
    • QSAR Models: Correlate electronic/steric parameters (Hammett σ, logP) with activity .
  • Biological Testing: Standardized assays (e.g., antimicrobial MIC, anticancer IC₅₀) to compare analogs .

Basic: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Purity Verification: Use HPLC-MS to confirm compound integrity and rule out degradation .
  • Assay Standardization: Control variables (e.g., cell line passage number, serum concentration) to minimize variability .
  • Structural Reanalysis: Re-examine NMR/X-ray data to confirm correct stereochemistry .

Advanced: What are the key degradation pathways, and how can stability be improved?

Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, or pH extremes, followed by HPLC-MS to identify degradation products (e.g., ester hydrolysis, amide cleavage) .
  • Stabilization Strategies:
    • Lyophilization: For long-term storage in inert atmospheres .
    • Prodrug Design: Modify ester groups to reduce hydrolysis .

Advanced: How can multi-step synthesis be optimized for scalability and reproducibility?

Answer:

  • Flow Chemistry: Improve yield and reduce side reactions in amide coupling steps .
  • Process Analytical Technology (PAT): In-line IR/NMR to monitor reaction progress in real time .
  • DoE (Design of Experiments): Optimize parameters (temperature, solvent ratio) statistically .

Advanced: What computational tools are suitable for predicting its interaction with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate binding stability to spliceosomal proteins over 100-ns trajectories .
  • Pharmacophore Modeling: Identify critical interaction motifs (e.g., hydrogen-bonding amide groups) .
  • ADMET Prediction: Use SwissADME to optimize pharmacokinetic properties (e.g., BBB permeability) .

Basic: How is the compound’s toxicity profile evaluated in preclinical studies?

Answer:

  • In Vitro: MTT assay for cytotoxicity (IC₅₀ in HepG2/HEK293 cells) .
  • In Vivo: Acute toxicity testing in rodent models (LD₅₀ determination) .
  • Genotoxicity: Comet assay to assess DNA damage .

Advanced: How can polypharmacology be investigated to identify off-target effects?

Answer:

  • Proteome Profiling: Use affinity pulldown-MS to map interactomes .
  • Phenotypic Screening: High-content imaging to observe multi-target effects (e.g., cell cycle arrest + apoptosis) .

Basic: What crystallographic data is available, and how does it inform drug design?

Answer:

  • Key Data: X-ray structures (e.g., CCDC entries) reveal planar thiophene rings and amide group orientation, critical for target binding .
  • Design Implications: Substituent positioning (e.g., bromine’s steric bulk) can be optimized for target complementarity .

Advanced: What experimental approaches elucidate its role in modulating spliceosome activity?

Answer:

  • Spliceostatin Analogy: Compare its effects on splicing machinery using RT-PCR to analyze pre-mRNA processing .
  • Cryo-EM: Resolve compound-bound spliceosome complexes to identify binding sites .

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